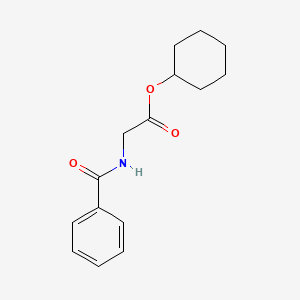

cyclohexyl N-benzoylglycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to cyclohexyl N-benzoylglycinate involves intricate organic synthesis techniques. For instance, compounds such as tris(benzocyclobutadieno)benzene, which share structural similarities, are synthesized through cobalt-catalyzed reactions from hexaethynylbenzene, showcasing the complexity and precision required in synthesizing such molecules (Diercks & Vollhardt, 1986).

Molecular Structure Analysis

The molecular structure of cyclohexyl N-benzoylglycinate and related compounds is characterized by sophisticated arrangements of atoms. For instance, the crystal structure of 2-benzoylpyridine N(4)-cyclohexylthiosemicarbazone reveals a non-coplanar arrangement of benzene rings and a chair conformation of the cyclohexyl ring, indicating the complexity of such molecular structures (Joseph et al., 2004).

Chemical Reactions and Properties

Cyclohexyl N-benzoylglycinate and its analogs undergo various chemical reactions, highlighting their reactivity and functional versatility. For example, benzoyl peroxide-induced reactions of diethyl mesoxalate in cyclohexane yield products like ethyl cyclohexylglyoxylate, showcasing the reactive nature of these compounds under certain conditions (Pac et al., 1975).

Physical Properties Analysis

The physical properties of cyclohexyl N-benzoylglycinate and related compounds are determined by their molecular structures. The detailed characterization, including IR, NMR, and X-ray diffraction studies, provides insights into the physical attributes of these compounds, such as their conformation and electronic structure (Joseph et al., 2004).

Chemical Properties Analysis

The chemical properties of cyclohexyl N-benzoylglycinate are influenced by its functional groups and molecular framework. Studies on similar compounds reveal the impact of various substituents on reactivity and the formation of products under specific conditions, shedding light on the chemical behavior of cyclohexyl N-benzoylglycinate (Pac et al., 1975).

Aplicaciones Científicas De Investigación

Synthesis and Polymerization Applications

One study detailed the synthesis of a new class of cyclic dipeptidyl ureas through a reaction involving cyclohexyl or benzyl isocyanide, highlighting the creation of pseudopeptidic triazines composed of two different amino acids, showcasing the compound's utility in novel organic synthesis methods (Sañudo et al., 2006).

Catalytic Activities and Material Science

The electrochemical dehydrogenative oxidation of cyclohexane to benzene over Pt and PtRh nanowire electrocatalysts was studied, indicating higher catalytic activities than conventional Pt nanoparticle catalysts. This research underscores the importance of cyclohexyl derivatives in enhancing catalytic performances in polymer electrolyte membrane fuel cells (H. J. Kim et al., 2009).

Hydrogenation Processes

Another study focused on the shape effects of platinum nanoparticles on benzene hydrogenation selectivity, finding that the product selectivity was strongly influenced by the nanoparticle shape. This suggests that cyclohexyl derivatives can play a significant role in tuning the selectivity of catalytic reactions (Bratlie et al., 2007).

Environmental and Energy Applications

Research into the application of cyclohexyl benzene as an electrolyte additive for overcharge protection in lithium-ion batteries was also conducted. This study highlighted how cyclohexyl benzene electrochemically polymerizes to form a protective polymer, demonstrating the compound's utility in enhancing battery safety and performance (Mengqing Xu et al., 2008).

Chemical Flotation and Separation Techniques

Cyclohexyl hydroxamic acid was investigated as a new collector for scheelite flotation, offering insights into how cyclohexyl derivatives can be used to enhance the efficiency and selectivity of mineral processing techniques (Gang Zhao et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

cyclohexyl 2-benzamidoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-14(19-13-9-5-2-6-10-13)11-16-15(18)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADJYSIFCSHLHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)

![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)

![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)

![N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B5525175.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)

![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)